4-Methylisothiazole-5-carbaldehyde

説明

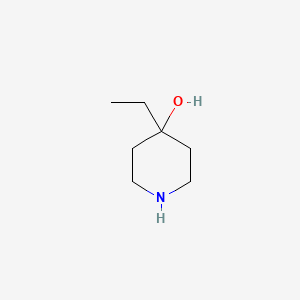

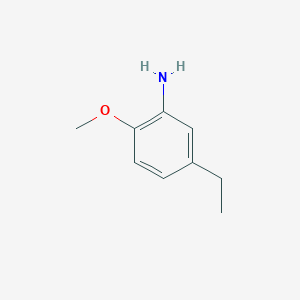

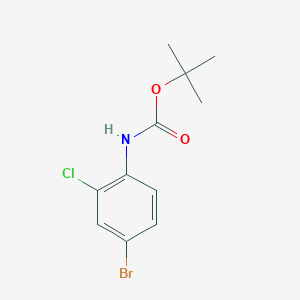

4-Methylisothiazole-5-carbaldehyde is a chemical compound that is part of a broader class of heterocyclic compounds featuring an isothiazole ring. While the specific compound is not directly discussed in the provided papers, related structures and their reactivity can provide insight into its potential properties and applications. For instance, isothiazole derivatives have been synthesized and studied for their potential in creating diverse heterocyclic scaffolds, which are valuable in pharmaceutical chemistry and materials science .

Synthesis Analysis

The synthesis of heterocyclic compounds related to 4-Methylisothiazole-5-carbaldehyde often involves the formation of intermediate structures that can undergo further chemical transformations. For example, isothiazole-5-carbaldehyde has been used as a starting material to synthesize triheterapentalenes, which are achieved through methylation and subsequent treatment with sodium carbonate . Similarly, 4-carbaldehyde-1,2,3-triazole derivatives are synthesized through reactions with sodium azide and acetylenic aldehydes . These methods suggest that the synthesis of 4-Methylisothiazole-5-carbaldehyde could also involve nucleophilic substitutions and ring-closure reactions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Methylisothiazole-5-carbaldehyde has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can be extrapolated to suggest that 4-Methylisothiazole-5-carbaldehyde may also exhibit planarity between its functional groups, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Methylisothiazole-5-carbaldehyde has been explored in various studies. For example, 1,2,4-triazole-3-carbaldehydes dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been studied using spectroscopic methods . Additionally, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of new heterocyclic compounds . These reactions highlight the potential of aldehyde-functionalized heterocycles to participate in cyclization and dimerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic aldehydes are influenced by their molecular structure. For example, the presence of substituents on the heterocycle can affect the stability of different tautomeric forms, as seen with N-unsubstituted 1,2,4-triazole-3-carbaldehydes . The crystal structures of related compounds provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, melting point, and reactivity . These properties are crucial for the practical application of these compounds in chemical synthesis and drug design.

科学的研究の応用

-

- Application : 4-Methylisothiazole-5-carbaldehyde is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to produce that end product. In this case, 4-Methylisothiazole-5-carbaldehyde could be used in the synthesis of various drugs.

-

- Application : Thiazole derivatives, such as 4-Methylisothiazole-5-carbaldehyde, have been found to contribute to the development of various drugs and biologically active agents . Thiazole is a heterocycle with sulfur and nitrogen in its ring, which has many reactive positions where various chemical reactions may take place.

-

- Application : 4-Methylisothiazole-5-carbaldehyde can be used in the study of photochemical isomerization reactions . This involves the change in the structural arrangement of a molecule due to the absorption of light.

- Results or Outcomes : The outcome would be a better understanding of the mechanisms of photochemical isomerization reactions, which could have implications for various fields, including materials science and drug development .

-

- Application : Some derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which can be synthesized from 4-Methylisothiazole-5-carbaldehyde, have shown antiproliferative activity . This means they can inhibit the growth of cells, which could be useful in the treatment of diseases like cancer.

- Results or Outcomes : The outcome would be the production of a drug that incorporates 4-Methylisothiazole-5-carbaldehyde. The effectiveness of the drug would then be tested in clinical trials .

Safety And Hazards

特性

IUPAC Name |

4-methyl-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-6-8-5(4)3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMABGRJFGBUSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625367 | |

| Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylisothiazole-5-carbaldehyde | |

CAS RN |

88511-33-5 | |

| Record name | 4-Methyl-5-isothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)